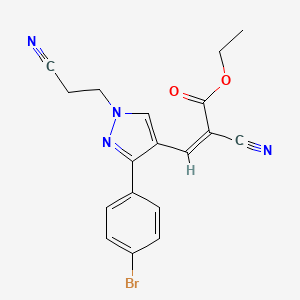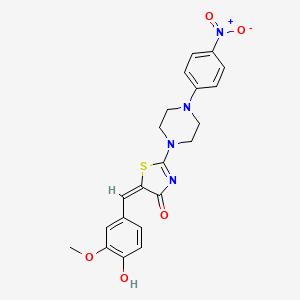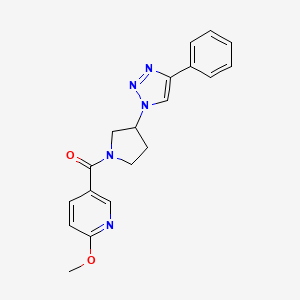![molecular formula C17H21N3O4 B2375540 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034317-48-9](/img/structure/B2375540.png)
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by its unique structure, which includes an azetidine ring and an imidazolidine-2,4-dione core.
準備方法
The synthesis of 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method includes the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound containing an active methylene group . This method is often optimized through two- and three-way reactions to produce larger homologous molecules. The structure of the synthesized derivatives is confirmed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .
化学反応の分析
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic effects, including antibacterial, anticonvulsant, and anti-inflammatory properties . It is also used in molecular docking studies to evaluate its binding affinity to various biological targets, such as voltage-gated sodium channels and bacterial proteins . Additionally, it has applications in the development of new drugs and the study of drug-receptor interactions.
作用機序
The mechanism of action of 3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s antibacterial properties are attributed to its ability to bind to bacterial proteins, inhibiting their activity and leading to bacterial cell death .
類似化合物との比較
3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its specific structure and the presence of both an azetidine ring and an imidazolidine-2,4-dione core. Similar compounds include other imidazolidine-2,4-dione derivatives, such as thiazolidine-2,4-dione, which also exhibit a range of biological activities . These compounds are often compared based on their pharmacological properties, binding affinities, and therapeutic potential .
特性
IUPAC Name |
3-[1-(4-butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-8-24-14-6-4-12(5-7-14)16(22)19-10-13(11-19)20-15(21)9-18-17(20)23/h4-7,13H,2-3,8-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITXRIHYUPNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2375463.png)
![3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2375468.png)
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)
![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)
